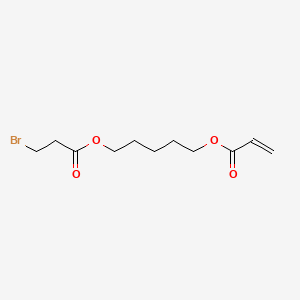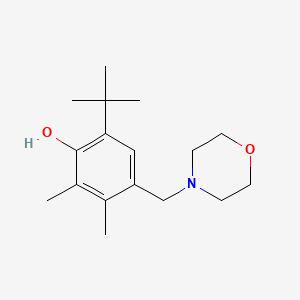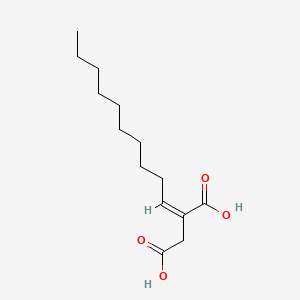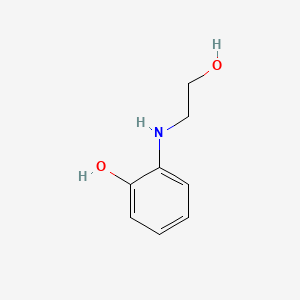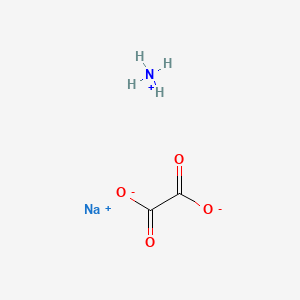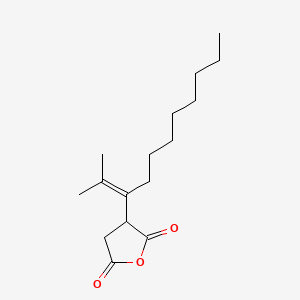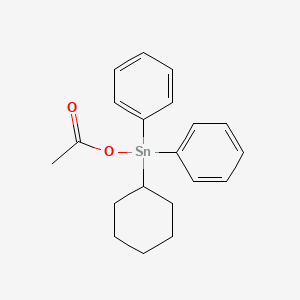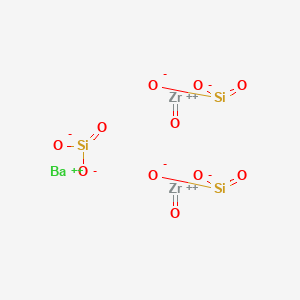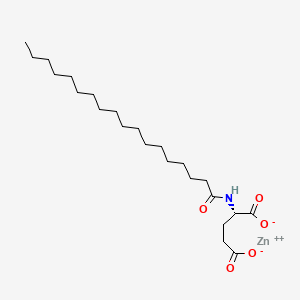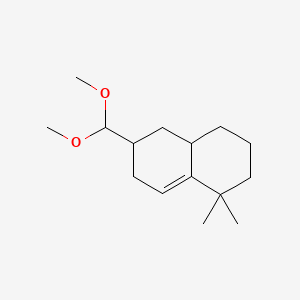
2,3,3',4'-Tetrachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3’,4’-Tetrachlorodiphenyl ether is a chlorinated diphenyl ether with the molecular formula C12H6Cl4O and a molecular weight of 307.99 g/mol . This compound is part of a broader class of chlorinated aromatic ethers, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 2,3,3’,4’-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process can be controlled to achieve selective chlorination at the desired positions on the diphenyl ether molecule .
Industrial production methods for this compound may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
2,3,3’,4’-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Aplicaciones Científicas De Investigación
2,3,3’,4’-Tetrachlorodiphenyl ether has several scientific research applications:
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2,3,3’,4’-Tetrachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound can bind to and disrupt the function of cellular membranes, enzymes, and receptors. This disruption can result in oxidative stress, inflammation, and other cellular responses . The specific molecular targets and pathways involved in these effects are still under investigation.
Comparación Con Compuestos Similares
2,3,3’,4’-Tetrachlorodiphenyl ether can be compared with other chlorinated diphenyl ethers, such as:
- 2,3,3’,4,4’-Pentachlorodiphenyl ether
- 2,3,4,4’,5-Pentachlorodiphenyl ether
- 2,3,4,4’,5,5’-Hexachlorodiphenyl ether
These compounds share similar chemical structures but differ in the number and positions of chlorine atoms. The unique arrangement of chlorine atoms in 2,3,3’,4’-Tetrachlorodiphenyl ether gives it distinct chemical and physical properties, influencing its reactivity, toxicity, and environmental behavior .
Propiedades
Número CAS |
162853-27-2 |
|---|---|
Fórmula molecular |
C12H6Cl4O |
Peso molecular |
308.0 g/mol |
Nombre IUPAC |
1,2-dichloro-3-(3,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-8-5-4-7(6-10(8)15)17-11-3-1-2-9(14)12(11)16/h1-6H |
Clave InChI |
JVFGXWCLGNACOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)OC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


